molecular formula C15H26N4O B10961442 1-ethyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-1H-pyrazole-4-carboxamide

1-ethyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B10961442
M. Wt: 278.39 g/mol
InChI Key: GPGBWRDNYXKGAU-UHFFFAOYSA-N
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Description

1-Ethyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the pyrazole ring and the piperidine moiety in its structure suggests that it may exhibit significant biological activity.

Preparation Methods

The synthesis of 1-ethyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-1H-pyrazole-4-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrazole ring: This can be done by reacting hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the piperidine moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using an appropriate alkyl halide.

    Coupling of the pyrazole and piperidine fragments: This step involves the formation of an amide bond between the carboxylic acid group of the pyrazole and the amine group of the piperidine derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-Ethyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

1-Ethyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: The compound can be studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Chemical Biology: It can be used as a tool compound to investigate biological pathways and mechanisms.

    Industrial Applications: The compound may have applications in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazole ring may interact with active sites of enzymes, while the piperidine moiety may enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins involved in disease processes.

Comparison with Similar Compounds

1-Ethyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-Methylpiperidin-1-yl)propan-2-amine: This compound shares the piperidine moiety but lacks the pyrazole ring, which may result in different biological activity.

    1-Ethyl-1H-pyrazole-4-carboxamide: This compound contains the pyrazole ring but lacks the piperidine moiety, which may affect its pharmacological properties.

The uniqueness of this compound lies in the combination of the pyrazole and piperidine moieties, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C15H26N4O

Molecular Weight

278.39 g/mol

IUPAC Name

1-ethyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C15H26N4O/c1-4-19-11-14(9-16-19)15(20)17-13(3)10-18-7-5-12(2)6-8-18/h9,11-13H,4-8,10H2,1-3H3,(H,17,20)

InChI Key

GPGBWRDNYXKGAU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(C)CN2CCC(CC2)C

Origin of Product

United States

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